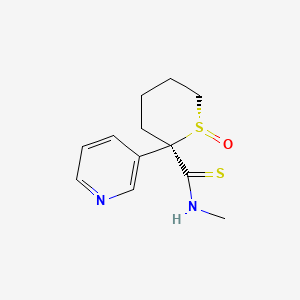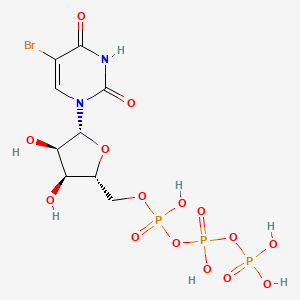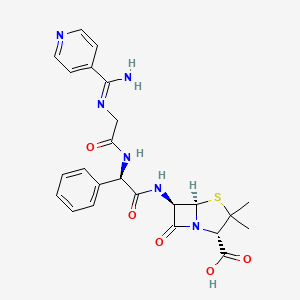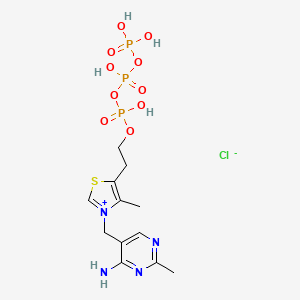
イブプロフェンアルギニン
概要
説明
イブプロフェンアルギニンは、広く使用されている非ステロイド系抗炎症薬(NSAID)であるイブプロフェンと、アミノ酸であるアルギニンを組み合わせた化合物です。この組み合わせにより、イブプロフェンの溶解性と吸収速度が向上し、痛みを迅速に緩和するのにより効果的になります。 イブプロフェンアルギニンは、特に作用発現が速いことが求められる急性疼痛状態の治療に役立ちます .
科学的研究の応用
Ibuprofen arginine has a wide range of scientific research applications. In medicine, it is used for rapid pain relief in conditions such as dental pain, dysmenorrhea, and postoperative pain . In chemistry, it serves as a model compound for studying the effects of amino acid conjugation on drug solubility and absorption. In biology, it is used to investigate the pharmacokinetics and pharmacodynamics of NSAIDs. Additionally, ibuprofen arginine is explored for its potential use in drug delivery systems, such as pH-sensitive sustained release formulations .
作用機序
イブプロフェンアルギニンは、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することによってその効果を発揮します。プロスタグランジンは、炎症と痛みのメディエーターです。 COXを阻害することにより、イブプロフェンアルギニンはプロスタグランジンのレベルを低下させ、痛みと炎症を軽減します . アルギニンの存在により、イブプロフェンの吸収が促進され、作用発現が早まります .
Safety and Hazards
Ibuprofen has relatively low risks for gastro-intestinal (GI), hepato-renal and other, rarer, adverse drug reactions (ADRs) compared with other NSAIDs and coxibs . A slightly higher risk of cardiovascular (CV) events has been reported in some, but not all studies . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
将来の方向性
Ibuprofen arginine is clinically useful today for the management of acute mild and moderate pain secondary to different conditions in which rapid onset of analgesia is required . Clinical studies evaluating ibuprofen arginate have so far demonstrated an effective, safe and well-tolerated profile . There is ongoing research on the cardiovascular effects of one formulation of the drug .
生化学分析
Biochemical Properties
Ibuprofen arginine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, ibuprofen arginine reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, the arginine component enhances the gastrointestinal absorption of ibuprofen, leading to a faster onset of action .
Cellular Effects
Ibuprofen arginine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of COX enzymes by ibuprofen arginine leads to decreased production of prostaglandins, which in turn reduces inflammation and pain at the cellular level . This compound also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects . Moreover, ibuprofen arginine impacts cellular metabolism by altering the production of metabolic intermediates and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of ibuprofen arginine involves the inhibition of COX enzymes, which are key players in the synthesis of prostaglandins . Ibuprofen arginine binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, ibuprofen arginine may interact with other biomolecules, such as nitric oxide synthase, to modulate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ibuprofen arginine change over time. Studies have shown that ibuprofen arginine is rapidly absorbed, with peak plasma concentrations achieved within a short period . The stability of ibuprofen arginine in laboratory conditions is generally high, with minimal degradation observed over time . Long-term effects on cellular function include sustained anti-inflammatory and analgesic effects, as well as potential protective effects against oxidative stress .
Dosage Effects in Animal Models
The effects of ibuprofen arginine vary with different dosages in animal models. At therapeutic doses, ibuprofen arginine effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen arginine may cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, with higher doses leading to more pronounced anti-inflammatory effects but also increased risk of toxicity .
Metabolic Pathways
Ibuprofen arginine is involved in several metabolic pathways. The primary metabolism of ibuprofen involves hydroxylation and oxidation to form hydroxy and carboxy derivatives . These metabolites are further conjugated and excreted in the urine . Arginine, on the other hand, is metabolized through pathways involving nitric oxide synthase, arginase, and other enzymes to produce nitric oxide, urea, and other metabolites . The interaction between ibuprofen and arginine in this formulation may influence metabolic flux and metabolite levels .
Transport and Distribution
Ibuprofen arginine is transported and distributed within cells and tissues through various mechanisms. The arginine component enhances the absorption of ibuprofen, leading to higher plasma concentrations and faster distribution to target tissues . Ibuprofen is primarily bound to plasma proteins, which facilitates its transport in the bloodstream . The distribution of ibuprofen arginine within tissues is influenced by factors such as tissue perfusion, binding to cellular components, and the presence of transporters .
Subcellular Localization
The subcellular localization of ibuprofen arginine affects its activity and function. Ibuprofen is primarily localized in the cytoplasm and associated with cellular membranes, where it exerts its inhibitory effects on COX enzymes . Arginine, on the other hand, is distributed throughout the cell and can be found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of ibuprofen arginine within specific cellular compartments may influence its efficacy and interactions with other biomolecules .
準備方法
合成経路と反応条件: イブプロフェンアルギニンの調製には、イブプロフェンとアルギニンの反応が含まれます。一方法は、イブプロフェンをエタノールに溶解し、アルギニンを固体で加えながら撹拌することです。 その後、混合物を40〜80℃に加熱し、15〜60分撹拌した後、室温まで冷却して結晶化させます . 別の方法は、塩形成プロセス中に溶媒として水を使用する方法で、これは簡単でコスト効率が高く、高純度の製品が得られます .
工業生産方法: イブプロフェンアルギニンの工業生産は、一般に、同様の合成経路に従いますが、規模が大きくなります。このプロセスでは、高収率と高純度を確保するために、反応条件を正確に制御します。 溶媒としてエタノールまたは水を使用することが一般的であり、最終生成物は、目的の純度レベルを達成するために精製されることが多いです .
化学反応の分析
反応の種類: イブプロフェンアルギニンは、イブプロフェンのカルボン酸基を含むエステル化など、さまざまな化学反応を起こします。 この反応は、薬物の溶解性と吸収特性を高めることができます . その他の反応には、化合物の薬理学的特性を修飾することができる酸化と還元があります。
一般的な試薬と条件: イブプロフェンアルギニンを含む反応で使用される一般的な試薬には、エタノール、水、およびエステル化やその他の修飾を促進するためのさまざまな酸と塩基が含まれます。 反応条件は、通常、目的の結果を確保するために、温度とpHレベルが制御されます .
生成される主な生成物: イブプロフェンアルギニンを含む反応から生成される主な生成物には、化合物の溶解性とバイオアベイラビリティを高めるさまざまなエステルと塩が含まれます。 これらの生成物は、化合物による医薬品としての効果に不可欠です .
科学研究への応用
イブプロフェンアルギニンは、幅広い科学研究への応用があります。 医学では、歯痛、月経困難症、術後痛などの状態の痛みを迅速に緩和するために使用されます . 化学では、アミノ酸抱合が薬物の溶解性と吸収に与える影響を研究するためのモデル化合物として役立ちます。生物学では、NSAIDの薬物動態と薬力学を調査するために使用されます。 さらに、イブプロフェンアルギニンは、pH感受性徐放製剤などのドラッグデリバリーシステムでの潜在的な使用について検討されています .
類似化合物との比較
イブプロフェンアルギニンは、その迅速な吸収と作用発現により、他の類似化合物とは異なります。類似化合物には、イブプロフェンリシネートとイブプロフェン酸があります。 イブプロフェンリシネートもイブプロフェンの溶解性と吸収を向上させる一方、研究では、イブプロフェンアルギニンがより迅速な痛みの軽減をもたらすことが示されています . アセチルサリチル酸(アスピリン)やナプロキセンなどの他のNSAIDは、異なる薬物動態プロファイルを有しており、イブプロフェンアルギニンと同じような迅速な作用発現を示さない可能性があります .
結論
イブプロフェンアルギニンは、その溶解性と吸収速度が向上しているため、疼痛管理の分野で貴重な化合物です。そのユニークな特性により、急性疼痛状態の治療に適しており、現在もさまざまな科学的および医学的応用における可能性が研究されています。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ibuprofen arginine involves the reaction of Ibuprofen with arginine in the presence of a coupling agent.", "Starting Materials": [ "Ibuprofen", "Arginine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Dissolve Ibuprofen and arginine in a suitable solvent (e.g. DMF, DMSO)", "Add the coupling agent to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Purify the product by filtration or chromatography", "Dry the product under vacuum" ] } | |
CAS番号 |
57469-82-6 |
分子式 |
C19H32N4O4 |
分子量 |
380.5 g/mol |
IUPAC名 |
[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChIキー |
GCCOJNYCFNSJII-VWMHFEHESA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N |
同義語 |
2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1) ibuprofen arginate ibuprofen arginine R-ibuprofen-Arg Spedifen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?
A1: Research consistently shows that ibuprofen arginine demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []
Q2: Does the rapid absorption of ibuprofen arginine affect its overall exposure in the body?
A2: While ibuprofen arginine exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.
Q3: What is the role of arginine in the ibuprofen arginine formulation?
A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the ibuprofen arginine formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []
Q4: Are there any specific advantages associated with the rapid action of ibuprofen arginine?
A4: The rapid analgesic effect of ibuprofen arginine makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.
Q5: Have there been any studies comparing the effectiveness of ibuprofen arginine to other analgesics?
A5: Several studies have investigated the comparative efficacy of ibuprofen arginine. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between ibuprofen arginine and morphine sulfate after orthopedic surgery. []
Q6: Are there any studies investigating the impact of ibuprofen arginine on specific biological pathways or biomarkers?
A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of ibuprofen arginine, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of ibuprofen arginine on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []
Q7: What is the molecular formula and weight of ibuprofen arginine?
A7: The molecular formula of ibuprofen arginine is C19H32N4O4, and its molecular weight is 380.48 g/mol. []
Q8: Is there a specific isomer of ibuprofen arginine that exhibits enhanced therapeutic properties?
A8: Dextral ibuprofen arginine, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.
Q9: What are the typical formulations of ibuprofen arginine available for clinical use?
A9: Ibuprofen arginine is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.
Q10: How does the tolerability profile of ibuprofen arginine compare to conventional ibuprofen?
A10: Studies suggest that ibuprofen arginine is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)

![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)





![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)
